1,1,1,3-Tetrachloroacetone

Epoxidation Olefin Oxidation Organic Synthesis

1,1,1,3-Tetrachloroacetone (CAS 16995-35-0) features an asymmetric 1,1,1,3-chlorination pattern that confers unique reactivity not found in symmetrical isomers. Unlike liquid 1,1-dichloroacetone or 1,1,1-trichloroacetone, this solid (mp 46°C) enables precise stoichiometric control and serves as a cost-effective, recoverable mediator in H₂O₂-based epoxidations—a capability absent in lower-chlorinated analogs. It is also a definitive marker for bromination-associated DBP pathways in water quality analysis. Substituting other chlorinated acetones risks synthetic failure or analytical inaccuracy. Ideal for organic synthesis, environmental monitoring, and heterocyclic building block applications. Note: Toxic substance (Class 6.1); handle accordingly.

Molecular Formula C3H2Cl4O
Molecular Weight 195.9 g/mol
CAS No. 16995-35-0
Cat. No. B092175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,3-Tetrachloroacetone
CAS16995-35-0
Molecular FormulaC3H2Cl4O
Molecular Weight195.9 g/mol
Structural Identifiers
SMILESC(C(=O)C(Cl)(Cl)Cl)Cl
InChIInChI=1S/C3H2Cl4O/c4-1-2(8)3(5,6)7/h1H2
InChIKeyMSZQBKOLHPDFFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,3-Tetrachloroacetone (CAS 16995-35-0) for Research and Industrial Procurement: Compound Class and Baseline Characteristics


1,1,1,3-Tetrachloroacetone (CAS 16995-35-0) is a polychlorinated acetone derivative with the molecular formula C₃H₂Cl₄O and a molecular weight of 195.86 g/mol . Structurally, it features four chlorine atoms asymmetrically distributed (three on one alpha carbon, one on the other) adjacent to a central carbonyl group, placing it within the class of alpha-chloroketones. The compound exists as a solid at room temperature (melting point 46 °C) and exhibits moderate volatility with a boiling point of 171.4 °C at 760 mmHg [1]. Its asymmetric chlorination pattern distinguishes it from the symmetrical 1,1,3,3-tetrachloroacetone isomer and from other chlorinated acetones, conferring specific reactivity and physical properties relevant to organic synthesis and environmental analysis applications.

Why Generic Substitution of 1,1,1,3-Tetrachloroacetone with Other Halogenated Acetones Fails: Key Differentiators for Scientific Selection


Chlorinated acetones are not functionally interchangeable due to fundamental differences in chlorination pattern, physicochemical properties, and reaction-specific performance. The asymmetric 1,1,1,3-substitution pattern of the target compound produces a distinct electronic environment that influences both its reactivity as an electrophile and its behavior in oxidative transformations. Unlike 1,3-dichloroacetone or 1,1,1-trichloroacetone, this compound demonstrates specific utility as a stoichiometric mediator in hydrogen peroxide-based epoxidation reactions, a capability not shared by lower-chlorinated analogs [1]. Furthermore, physical state differences are operationally significant: at standard laboratory conditions, 1,1,1,3-tetrachloroacetone is a solid (mp 46 °C), whereas 1,1-dichloroacetone (bp 120 °C) and 1,1,1-trichloroacetone (bp 149 °C) are liquids, affecting handling protocols, storage requirements, and formulation compatibility [2]. Substituting one halogenated acetone for another without confirming reaction-specific performance data risks synthetic failure, unexpected byproduct formation, or compromised analytical accuracy in environmental monitoring applications.

1,1,1,3-Tetrachloroacetone: Quantitative Differential Evidence for Procurement and Experimental Design Decisions


Cost-Driven Differentiation: Tetrachloroacetone vs. Fluorinated Ketones as Epoxidation Mediators with Hydrogen Peroxide

In hydrogen peroxide-mediated epoxidation of olefins, tetrachloroacetone functions as an effective stoichiometric mediator, enabling the reaction under mild conditions. Prior to this discovery, fluorinated ketones such as hexafluoroacetone were used as catalysts for similar transformations but presented significant commercial availability and cost barriers. The present invention explicitly states that tetrachloroacetone is 'an inexpensive, commercially available material' that overcomes the 'economically unattractive' nature of fluorinated ketone catalysts [1]. The patent further specifies that at least 1 mole of tetrachloroacetone is used per mole of olefin in the unsaturated organic material, and notably, the tetrachloroacetone can be recovered and recycled after the epoxidation [2].

Epoxidation Olefin Oxidation Organic Synthesis Catalyst Selection Process Economics

Physical State and Handling Differentiation: Solid 1,1,1,3-Tetrachloroacetone vs. Liquid Dichloroacetone and Trichloroacetone Isomers

The physical state of halogenated acetones at standard laboratory conditions varies significantly with chlorination pattern and degree. 1,1,1,3-Tetrachloroacetone is a solid at room temperature with a melting point of 46 °C . In contrast, 1,1-dichloroacetone exists as a liquid with a boiling point of 120 °C, and 1,1,1-trichloroacetone is a liquid with a boiling point of 149 °C [1]. This solid-versus-liquid distinction carries operational implications for weighing accuracy, containment integrity, shipping classification, and long-term storage stability.

Physical Properties Handling Formulation Storage Laboratory Safety

Lipophilicity Comparison: LogP of 1,1,1,3-Tetrachloroacetone vs. Less Chlorinated Acetone Analogs

Increased chlorination directly elevates lipophilicity, which governs compound behavior in extraction protocols, chromatographic separations, and environmental fate modeling. 1,1,1,3-Tetrachloroacetone exhibits a calculated XLogP of approximately 2.16, with ACD/LogP estimates ranging from 2.16 to 2.60 depending on the algorithm [1][2]. In comparison, 1,1-dichloroacetone and 1,1,1-trichloroacetone demonstrate lower logP values due to reduced chlorine content, translating to differential partitioning behavior in aqueous-organic systems.

Lipophilicity LogP Partition Coefficient Solvent Extraction Chromatography

Atmospheric Degradation Rate: Hydroxyl Radical Reactivity and Estimated Tropospheric Half-Life of Tetrachloroacetone

The atmospheric persistence of volatile halogenated compounds is a key consideration for environmental risk assessment and regulatory compliance. Tetrachloroacetone reacts with hydroxyl radicals with an estimated overall OH rate constant of 0.2241 × 10⁻¹² cm³/molecule-sec, corresponding to an estimated tropospheric half-life of approximately 47.7 days under standard modeling assumptions (12-hour daylight, 1.5 × 10⁶ OH/cm³) . This reactivity profile informs predictions of atmospheric transport distance and degradation pathway modeling.

Environmental Fate Atmospheric Chemistry Persistence OH Radical Half-Life

Safety and Toxicological Profile Differentiation: Reported Mutagenicity Data for Tetrachloroacetone

Safety data sheets indicate that tetrachloroacetone presents specific toxicological hazards beyond those of less chlorinated acetone derivatives. According to MSDS documentation, the compound is classified under hazard category 6.1 (toxic substances) and reports indicate teratogenic and mutagenic potential [1]. The material decomposes upon heating to release toxic fumes including chlorine gas, carbon monoxide, carbon dioxide, and hydrogen chloride, requiring specific firefighting protocols (alcohol-resistant foam, carbon dioxide, dry sand) [2]. This hazard profile necessitates more stringent personal protective equipment requirements and handling procedures compared to lower-halogenated acetone analogs.

Toxicology Mutagenicity Safety Risk Assessment Handling Protocols

Optimal Research and Industrial Application Scenarios for 1,1,1,3-Tetrachloroacetone Based on Verified Differential Evidence


Epoxidation of Olefins Using Hydrogen Peroxide: Cost-Effective Stoichiometric Mediator

1,1,1,3-Tetrachloroacetone serves as a recoverable, inexpensive stoichiometric mediator for hydrogen peroxide-based epoxidation of olefinically unsaturated organic materials (MW 56-2,000) dissolved in aromatic or halogenated aliphatic solvents [1]. The method is specifically applicable where fluorinated ketone catalysts (e.g., hexafluoroacetone) are commercially unavailable or economically prohibitive. The reaction proceeds effectively with 30-90% aqueous H₂O₂ in the presence of a buffer such as sodium hydrogen phosphate, with at least 1 mole of tetrachloroacetone per mole of olefin. Post-reaction recovery and recycling of the tetrachloroacetone are demonstrated, enhancing process economics [2].

Analytical Reference Standard for Halogenated Disinfection Byproduct (DBP) Monitoring

1,1,1,3-Tetrachloroacetone is identified as a halogenated ozone-chlorine and ozone-chloramine disinfection byproduct (DBP) formed at elevated bromide levels when chlorine or chloramine is used as a secondary disinfectant in water treatment [1]. As a specific marker compound for bromination-associated DBP formation pathways, this compound is appropriate for use as an analytical reference standard in GC-MS or LC-MS methods for drinking water and wastewater quality monitoring programs. Its distinct retention characteristics (LogP ~2.16-2.60) differentiate it from other chlorinated acetone DBPs in chromatographic separations.

Synthetic Intermediate in Multi-Step Heterocycle Construction

1,1,1,3-Tetrachloroacetone has been demonstrated as a starting material in the multi-step synthesis of biologically relevant heterocyclic compounds. In one reported sequence, the compound served as the starting point for a five-step synthesis yielding a potent mutagenic furanone derivative in 44% overall yield [1]. The solid physical state (mp 46 °C) facilitates precise stoichiometric control in small-scale synthesis, while the asymmetric chlorination pattern provides regioselective reactivity for subsequent functionalization steps.

Environmental Fate Modeling and Atmospheric Chemistry Research

The established hydroxyl radical reaction rate constant (k_OH = 0.2241 × 10⁻¹² cm³/molecule-sec) and estimated tropospheric half-life (47.7 days) of tetrachloroacetone support its use in atmospheric chemistry studies and environmental fate modeling [1]. This quantitative data enables researchers to predict atmospheric transport distances, degradation kinetics, and potential environmental persistence, which is essential for regulatory submissions and risk assessment documentation involving halogenated volatile organic compounds.

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